Sodium levulinate

Beschreibung

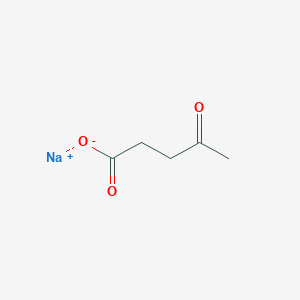

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

19856-23-6 |

|---|---|

Molekularformel |

C5H8NaO3 |

Molekulargewicht |

139.10 g/mol |

IUPAC-Name |

sodium;4-oxopentanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8); |

InChI-Schlüssel |

LKYPRMXIEUMQOV-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)[O-].[Na+] |

Isomerische SMILES |

CC(=O)CCC(=O)[O-].[Na+] |

Kanonische SMILES |

CC(=O)CCC(=O)O.[Na] |

Andere CAS-Nummern |

19856-23-6 |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

123-76-2 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

mechanism of antimicrobial action of sodium levulinate

An In-depth Technical Guide to the Antimicrobial Mechanism of Sodium Levulinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the sodium salt of levulinic acid, is a bio-based compound increasingly utilized as a preservative and skin-conditioning agent in the food and cosmetic industries. Its efficacy stems from a broad-spectrum antimicrobial activity against a range of bacteria and fungi. This technical guide provides a detailed exploration of the core mechanisms underlying its antimicrobial action, supported by quantitative data, detailed experimental protocols for mechanism-of-action studies, and visual diagrams of the key pathways and workflows. The primary mechanisms involve the disruption of cell membrane integrity and the induction of cytoplasmic acidification, leading to a collapse of cellular homeostasis and eventual cell death.

Core Antimicrobial Mechanisms of Action

The antimicrobial effect of this compound is primarily attributed to its parent molecule, levulinic acid, an organic acid. The prevailing scientific understanding points to a multi-faceted mechanism that targets fundamental microbial processes.

Disruption of Cell Membrane Integrity

The primary mode of action is the disruption of the microbial cell membrane.[1] Undissociated levulinic acid, being lipophilic, can easily penetrate the lipid bilayer of the microbial cell membrane. Once inside the cytoplasm, the higher pH causes the acid to dissociate, releasing protons (H⁺) and the levulinate anion. This process is believed to disrupt the membrane in several ways:

-

Increased Permeability: The accumulation of anions and changes in the transmembrane proton gradient can compromise the structural integrity of the membrane, leading to increased permeability.[2] This allows for the leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, proteins, and nucleic acids, ultimately leading to cell lysis.[3]

-

Dissipation of Proton Motive Force (PMF): The influx of protons disrupts the established proton gradient across the cytoplasmic membrane. This gradient is essential for the proton motive force, which drives critical cellular processes including ATP synthesis, nutrient transport, and flagellar motion. The collapse of the PMF effectively cripples the cell's energy production and transport systems.

Cytoplasmic Acidification

As the undissociated levulinic acid enters the near-neutral pH of the cytoplasm, it dissociates and releases protons, leading to a rapid decrease in the intracellular pH (pHi).[4] Microbial cells must maintain a tightly regulated pHi for optimal enzymatic function and protein stability.[5] The acidification of the cytoplasm has several detrimental effects:

-

Enzyme Inhibition: Most cellular enzymes have a narrow optimal pH range. A significant drop in pHi can lead to the denaturation of critical proteins and enzymes, inhibiting metabolic pathways essential for growth and survival.[6]

-

DNA and Protein Damage: An acidic intracellular environment can promote damage to sensitive macromolecules, including DNA and proteins, further compromising cellular function.

Synergistic Activity with Surfactants

The antimicrobial efficacy of levulinic acid is significantly enhanced when used in combination with surfactants like sodium dodecyl sulfate (B86663) (SDS).[7][8] SDS, an anionic surfactant, is believed to destabilize the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria, thereby increasing the permeability and facilitating the entry of levulinic acid into the cell.[9] This synergistic relationship allows for greater antimicrobial effect at lower concentrations of both compounds.[7] A study on Staphylococcus aureus biofilms revealed that SDS was the major contributor to the antibacterial efficacy of the combination, primarily affecting genes related to cell surface proteins, virulence factors, and adhesins.[9]

Other Postulated Mechanisms

-

Inhibition of DNA and Protein Synthesis: While direct inhibition of the replication or translation machinery has not been definitively demonstrated for levulinic acid, the downstream effects of cytoplasmic acidification and metabolic collapse would invariably lead to the cessation of DNA and protein synthesis. Transcriptomic analysis of S. aureus treated with a combination of levulinic acid and SDS showed downregulation of genes responsible for cell surface proteins and capsular polysaccharides.[9]

-

DNA Gyrase Inhibition: Some literature suggests that organic acids may inhibit DNA gyrase, an essential enzyme for DNA replication. However, extensive searches for direct experimental evidence of levulinic acid or this compound inhibiting DNA gyrase have not yielded conclusive results. This mechanism is well-established for other classes of antibiotics, such as quinolones, but is not considered a primary mechanism for this compound based on current data.[7][10]

Quantitative Antimicrobial Efficacy Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Levulinic Acid and Sodium Dodecyl Sulfate against Staphylococcus aureus

| Compound | Microorganism | MIC (mg/mL) | MIC (mM) | Source |

| Levulinic Acid (LVA) | Staphylococcus aureus | 3.125 | ~26.9 | [9] |

| Sodium Dodecyl Sulfate (SDS) | Staphylococcus aureus | 0.039 | ~0.135 | [9] |

Table 2: Efficacy of Levulinic Acid (LVA) in Combination with Sodium Dodecyl Sulfate (SDS) against Pathogenic Biofilms

| Treatment | Microorganism | Log Reduction (CFU/coupon) | Contact Time | Source |

| 3% LVA + 2% SDS | Listeria monocytogenes Biofilm | >6.9 | 10 min | [8] |

| 3% LVA + 2% SDS | Salmonella Typhimurium Biofilm | >6.9 | 10 min | [8] |

| 3% LVA + 2% SDS | Shiga toxin-producing E. coli Biofilm | >6.9 | 10 min | [8] |

Note on Antifungal Activity: Levulinic acid is reported to be effective against fungi such as Aspergillus niger and Penicillium spp., though specific MIC values are not consistently available in the reviewed literature.[2] One study noted that Aspergillus niger showed weak susceptibility to some essential oils, highlighting the need for specific testing for each antifungal agent.[3]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits microbial growth.

Materials:

-

96-well sterile microtiter plates

-

This compound stock solution (e.g., 50 mg/mL, filter-sterilized)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in log-phase growth

-

Sterile diluent (broth or saline)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare Inoculum: Grow the target microorganism in broth to the mid-logarithmic phase. Adjust the turbidity of the culture with sterile diluent to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Prepare Dilution Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control well). This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent.

-

Controls: Include a positive control (wells with inoculum but no antimicrobial) and a negative/sterility control (wells with broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli and S. aureus, 35°C for C. albicans) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol: Assessment of Cell Membrane Permeability using Fluorescent Dyes

This protocol uses membrane-impermeable fluorescent dyes like Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

Materials:

-

Microbial culture in log-phase growth

-

This compound solution (at MIC and supra-MIC concentrations)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) or SYTOX Green stock solution

-

Fluorometer or fluorescence microscope

-

Black-walled, clear-bottom 96-well plates (for fluorometer)

Procedure:

-

Prepare Cells: Grow the microbial culture to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized OD.

-

Treatment: Aliquot the cell suspension into the wells of the microplate. Add this compound to achieve the desired final concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control (cells in PBS only) and a positive control for maximal permeabilization (e.g., cells treated with 70% isopropanol).

-

Dye Addition: Add the fluorescent dye to each well at the manufacturer's recommended final concentration (e.g., 1-5 µM for SYTOX Green).

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Measurement:

-

Fluorometer: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~504/523 nm for SYTOX Green; ~535/617 nm for PI). An increase in fluorescence relative to the untreated control indicates membrane damage.

-

Fluorescence Microscope: Place a small volume of the cell suspension on a microscope slide. Observe the cells using the appropriate filter sets. Count the percentage of fluorescent (damaged) versus non-fluorescent (intact) cells.[11]

-

Protocol: Measurement of Intracellular pH (pHi)

This protocol uses a pH-sensitive, ratiometric fluorescent dye, such as BCECF-AM or a genetically encoded pHluorin, to measure changes in the internal pH of microbial cells upon exposure to this compound.

Materials:

-

Microbial culture expressing a ratiometric pH-sensitive protein (e.g., pHluorin) or cells to be loaded with a dye.

-

BCECF-AM stock solution (for dye loading method).

-

Buffers of known pH for calibration (e.g., citrate-phosphate buffers from pH 5.0 to 8.5).

-

Ionophores (e.g., valinomycin (B1682140) and nigericin) for calibration.

-

This compound solution.

-

Fluorescence spectrophotometer or microscope capable of ratiometric imaging.

Procedure:

-

Cell Preparation: Grow the microbial culture to mid-log phase. Harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., HEPES buffer). If using BCECF-AM, incubate the cells with the dye to allow it to enter the cells and be cleaved into its fluorescent form by intracellular esterases.

-

Calibration Curve: To create a calibration curve, resuspend aliquots of the prepared cells in buffers of known pH. Add the ionophores valinomycin and nigericin (B1684572) to equilibrate the intracellular and extracellular pH.[4] Measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) for each known pH value. Plot the fluorescence ratio against pH to generate the standard curve.

-

pHi Measurement: Resuspend a fresh aliquot of prepared cells in the experimental buffer (e.g., at pH 7.4).

-

Treatment and Monitoring: Place the cell suspension in the fluorometer or on the microscope stage. Record a baseline fluorescence ratio. Inject the this compound solution to achieve the desired final concentration and continuously monitor the change in the fluorescence ratio over time.

-

Data Analysis: Convert the measured fluorescence ratios to pHi values using the calibration curve. A decrease in the calculated pHi following the addition of this compound demonstrates cytoplasmic acidification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes described in this guide.

References

- 1. Transcriptomic Analysis of Escherichia coli O157:H7 and K-12 Cultures Exposed to Inorganic and Organic Acids in Stationary Phase Reveals Acidulant- and Strain-Specific Acid Tolerance Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One of the significant applications of levulinic acid is its antimicrobial activity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. Novel Antifungal Agents and Their Activity against Aspergillus Species [mdpi.com]

- 4. Frontiers | Compartment-specific pH monitoring in Bacillus subtilis using fluorescent sensor proteins: a tool to analyze the antibacterial effect of weak organic acids [frontiersin.org]

- 5. stratech.co.uk [stratech.co.uk]

- 6. rsc.org [rsc.org]

- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Noninvasive Measurement of Bacterial Intracellular pH [research.amanote.com]

- 9. Studying Intracellular pH of Bacteria with Fluorescent Tools | CHIMIA [chimia.ch]

- 10. biorxiv.org [biorxiv.org]

- 11. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Levulinate for Formulation

For Researchers, Scientists, and Drug Development Professionals

Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient increasingly utilized in pharmaceutical and cosmetic formulations. Sourced from renewable resources like corn or sugarcane, it is recognized for its role as a skin-conditioning agent and a preservative. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its effective application in product development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its successful incorporation into formulations. These properties influence its stability, solubility, and overall performance as an excipient. The key quantitative data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C5H7NaO3 | |

| Molecular Weight | 138.10 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 168-172°C / 200-250°C | |

| Solubility | Highly soluble in water (790-805 g/L); soluble in DMSO and lower alcohols; slightly soluble in ethanol. | |

| pH (1% aqueous solution) | 4.0 - 7.0 | |

| pKa of Levulinic Acid | ~4.6 | This is the pKa of the parent acid, levulinic acid, which is critical for understanding the pH-dependent activity of this compound. |

| Hygroscopicity | Known to absorb moisture, which is a key consideration for storage and handling. | |

| Odor | Odorless or a faint, neutral smell. |

Experimental Protocols for Characterization

The accurate determination of the physicochemical properties of this compound is crucial for quality control and formulation development. Standardized methodologies should be employed to ensure reliable and reproducible data.

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Methodology: Capillary Tube Method (based on ASTM E324)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a controlled rate, typically 1°C per minute, especially when approaching the expected melting point.

-

The initial melting point is recorded as the temperature at which the substance begins to collapse or liquefy.

-

The final melting point is the temperature at which the sample is completely molten.

-

-

Data Analysis: The melting range is reported as the interval between the initial and final melting points.

Determination of Solubility

Solubility data is critical for developing liquid formulations and understanding the dissolution behavior of the substance.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectrophotometry, or gravimetric analysis after solvent evaporation.

-

-

Data Reporting: Solubility is expressed as mass per unit volume of solvent (e.g., g/L or mg/mL) at the specified temperature.

Determination of pKa (of the parent levulinic acid)

While this compound is a salt, the pKa of its corresponding weak acid, levulinic acid, is crucial for predicting its behavior in different pH environments, which is particularly important for its preservative efficacy.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of levulinic acid of known concentration is prepared in deionized water.

-

Titration:

-

A calibrated pH meter is used to monitor the pH of the solution.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the levulinic acid solution with constant stirring.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Determination of Hygroscopicity

Hygroscopicity testing evaluates the tendency of a substance to absorb moisture from the atmosphere, which is critical for determining appropriate storage and handling conditions.

Methodology: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Procedure:

-

The sample is typically dried under a stream of dry nitrogen to establish a baseline weight.

-

The relative humidity (RH) within the sample chamber is then incrementally increased, and the change in sample mass is recorded at each step until equilibrium is reached.

-

The process can be reversed by incrementally decreasing the RH to study desorption.

-

-

Data Analysis: A moisture sorption isotherm is generated by plotting the percentage change in mass against the relative humidity. This curve reveals the critical humidity points at which significant moisture uptake occurs.

Visualization of Key Processes and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and concepts related to the use of this compound in formulation.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sodium Levulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium levulinate, the sodium salt of levulinic acid, is a versatile organic compound gaining significant attention in the pharmaceutical and cosmetic industries. Derived from renewable biomass sources, it is recognized for its role as a skin-conditioning agent, pH regulator, and a gentle preservative.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Molecular Structure and Identification

This compound is the product of the neutralization of levulinic acid (4-oxopentanoic acid) with a sodium base.[4] Its structure features a ketone functional group and a carboxylate salt.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | sodium 4-oxopentanoate | |

| Synonyms | Levulinic acid, sodium salt; Sodium 4-oxovalerate | |

| CAS Number | 19856-23-6 | [5] |

| Chemical Formula | C₅H₇NaO₃ | [5] |

| Molecular Weight | 138.10 g/mol | [5] |

| SMILES String | CC(=O)CCC(=O)[O-].[Na+] | |

| InChI Key | RDKYCKDVIYTSAJ-UHFFFAOYSA-M |

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly soluble in water.[1][6] Its properties make it a functional ingredient in a variety of aqueous formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [5] |

| Boiling Point | ~242.9 °C (decomposes) | |

| Solubility | Highly soluble in water (790-805 g/L); Soluble in DMSO and lower alcohols. | [5] |

| pKa of Levulinic Acid | 4.65 | |

| pH (1% aqueous solution) | 4.0 - 7.0 | |

| Stability | Stable under normal conditions; effective as a preservative in a pH range of 4.0-6.0. | [7] |

Spectroscopic Data for Characterization

While specific spectra for this compound are not widely published, its spectral characteristics can be inferred from its parent compound, levulinic acid.

4.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.

-

C=O Stretch (Carboxylate): A strong, broad absorption band in the region of 1610-1550 cm⁻¹ and another weaker band around 1400 cm⁻¹, which replaces the carboxylic acid C=O and O-H bands of levulinic acid.

-

C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹.

-

Absence of O-H Stretch: The broad O-H stretching band of the carboxylic acid (typically seen from 3300-2500 cm⁻¹) will be absent.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show:

-

A singlet for the methyl protons (CH₃) adjacent to the ketone.

-

Two triplets for the two methylene (B1212753) groups (CH₂-CH₂), showing coupling to each other.

-

The acidic proton of the carboxylic acid will be absent.

¹³C NMR: The carbon NMR spectrum of this compound would display five distinct signals corresponding to the five carbon atoms in the molecule:

-

A signal for the methyl carbon.

-

Two signals for the two methylene carbons.

-

A signal for the ketone carbonyl carbon.

-

A signal for the carboxylate carbon, which will be shifted compared to the carboxylic acid carbon of levulinic acid.

Experimental Protocols

5.1 Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Materials:

-

Levulinic acid (1.0 eq)

-

Sodium hydroxide (B78521) (1.0 eq) or Sodium bicarbonate (1.0 eq)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve levulinic acid in a minimal amount of deionized water in a reaction flask equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate to the levulinic acid solution while stirring. If using sodium bicarbonate, the addition should be done cautiously to control the effervescence of CO₂.

-

Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The pH of the solution should be monitored and adjusted to neutral (pH ~7) if necessary.

-

The resulting solution of this compound can be used directly or the solid can be isolated. To isolate the solid, the water can be removed under reduced pressure using a rotary evaporator.

5.2 Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a common method.

Procedure:

-

Dissolve the crude this compound solid in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

5.3 Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying it in formulations.

HPLC Method Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be necessary to separate impurities.

-

Detection: UV detection at a wavelength around 210 nm is suitable for detecting the carbonyl group.

-

Standard Preparation: A standard solution of high-purity this compound is prepared in the mobile phase to create a calibration curve for quantification.

A typical HPLC analysis workflow is depicted in the diagram below.

Applications in Drug Development and Cosmetics

This compound serves multiple functions in pharmaceutical and cosmetic formulations:

-

Preservative: It exhibits antimicrobial properties against bacteria and fungi, making it a natural and gentle alternative to traditional preservatives.[8][9]

-

Skin-Conditioning Agent: It helps to maintain the skin's natural moisture and improves its overall feel and appearance.[1][10] It is considered suitable for sensitive skin.[2]

-

pH Regulator: It can be used to adjust and stabilize the pH of formulations.[8]

-

Penetration Enhancer: Levulinic acid, the parent compound, has been shown to act as a penetration enhancer in transdermal drug delivery systems, suggesting a potential role for this compound in topical and transdermal formulations.[11][12]

Visualizations

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a promising ingredient for the pharmaceutical and cosmetic industries due to its favorable safety profile, natural origin, and multifunctional properties. A thorough understanding of its molecular structure and chemical characteristics, as outlined in this guide, is essential for its effective formulation and application in the development of safe and efficacious products. The provided experimental protocols offer a foundation for its synthesis, purification, and quality control, enabling researchers and developers to harness its full potential.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. la-saponaria.com [la-saponaria.com]

- 4. This compound - Descrizione [tiiips.com]

- 5. This compound | Comertia [comertia.com]

- 6. anveya.com [anveya.com]

- 7. poetryskincare.com.au [poetryskincare.com.au]

- 8. us.typology.com [us.typology.com]

- 9. unless-cosmetics.com [unless-cosmetics.com]

- 10. deascal.com [deascal.com]

- 11. cir-safety.org [cir-safety.org]

- 12. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium Levulinate in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium levulinate, a widely used preservative and skin conditioning agent, in various solvent systems. Understanding the solubility characteristics of this compound is critical for formulation development, ensuring product stability, and optimizing its efficacy in pharmaceutical and cosmetic applications. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates the key factors influencing the solubility of this compound.

Overview of this compound Solubility

This compound (CAS No. 19856-23-6), the sodium salt of levulinic acid, is a white, crystalline solid.[1] Its molecular structure, containing both a carboxylate group and a ketone functional group, dictates its solubility behavior. Generally, this compound is characterized by its high solubility in water and its solubility in polar organic solvents.[2] The principle of "like dissolves like" is central to understanding its solubility profile; as a salt, it readily dissolves in polar protic solvents like water and, to varying extents, in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that quantitative data, particularly for organic solvents and the influence of temperature, is not extensively available in publicly accessible literature. The presented data is based on the most reliable sources found.

| Solvent System | Temperature (°C) | Solubility | Unit | Reference(s) |

| Water | 20 | 675 | g/L | [1] |

| Water | Not Specified | 790-805 | g/L | |

| Ethanol (B145695) | Not Specified | Slightly Soluble | - | |

| Lower Alcohols | Not Specified | Soluble | - | |

| DMSO | Not Specified | Soluble | - | |

| Ether | Not Specified | Soluble | - | [1] |

Note: The term "slightly soluble" for ethanol is qualitative and indicates that precise quantitative data is lacking. One source mentions it as "very soluble," highlighting the need for further experimental verification.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors, which are critical to consider during formulation development.

References

Toxicological Profile of Sodium Levulinate on Microbial Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium levulinate, the sodium salt of levulinic acid, is a well-established preservative used in the cosmetic and food industries, valued for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound concerning various microbial cell lines. It consolidates available quantitative data on its antimicrobial efficacy, details standard experimental protocols for its evaluation, and presents visual representations of its proposed mechanism of action and experimental workflows. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents.

Antimicrobial Spectrum and Efficacy

This compound exhibits inhibitory activity against a range of microorganisms, including bacteria, yeasts, and molds. Its primary function in commercial applications is to prevent the growth of these microbes, thereby extending the shelf life of products. The antimicrobial efficacy is influenced by factors such as the concentration of this compound, the specific microbial species, and the composition of the medium.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its parent compound, levulinic acid, against various microbial cell lines. It is important to note that publicly available, peer-reviewed data providing specific Minimum Inhibitory Concentrations (MICs) for a wide range of microbial strains are limited. Much of the information is contextual, derived from studies evaluating its efficacy in specific product formulations.

| Microbial Species | Type | Efficacy Data | Notes |

| Listeria monocytogenes | Gram-positive bacteria | 1% to 2% (w/w) completely prevented growth in ready-to-eat meats. | Efficacy demonstrated in a food matrix. |

| Staphylococcus aureus | Gram-positive bacteria | MIC of Levulinic Acid: 3.125 mg/mL. | Study used levulinic acid in combination with SDS. |

| Propionibacterium acnes | Gram-positive bacteria | Reported to be significantly inhibited. | Specific MIC values are not readily available in the reviewed literature. |

| Escherichia coli | Gram-negative bacteria | Generally more resistant than Gram-positive bacteria due to its outer membrane. | Specific MIC values for this compound alone are not detailed in the provided results. Combination studies with SDS show efficacy. |

| Salmonella enterica | Gram-negative bacteria | Combination of 3% levulinic acid and 1% SDS resulted in >6.7 log CFU/g reduction on lettuce. | Data is for levulinic acid in combination with SDS. |

| Candida albicans | Yeast | Generally recognized as effective against yeasts. | Specific MIC values are not available in the reviewed literature. |

| Aspergillus niger | Mold | Generally recognized as effective against molds. | Specific MIC values are not available in the reviewed literature. |

Note: The data presented is compiled from various sources. Direct comparisons should be made with caution due to differing experimental conditions. The lack of standardized MIC data for this compound against a broad panel of microbes represents a notable data gap in the current literature.

Mechanism of Action

The primary antimicrobial mechanism of this compound is believed to be the disruption of microbial cell membranes. This action leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. Organic acids, including the parent compound levulinic acid, can penetrate the cell membrane in their undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This can disrupt metabolic processes and the proton motive force. Additionally, the accumulation of the anion within the cell can lead to osmotic stress.

While the precise molecular interactions are not fully elucidated in the available literature, this proposed mechanism is consistent with the observed broad-spectrum antimicrobial activity.

Experimental Protocols

The following protocols describe standard methodologies for determining the antimicrobial susceptibility of a compound like this compound. These are generalized procedures based on established microbiological techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution of known concentration

-

Microbial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilution Series: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well plate using the appropriate sterile growth medium. This creates a gradient of decreasing concentrations of the test substance.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in medium without this compound) and negative (medium only) controls are included on each plate.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into a solid agar medium.

Materials:

-

Sterile petri dishes

-

Molten agar medium (e.g., Mueller-Hinton Agar)

-

This compound stock solution of known concentration

-

Microbial inoculum standardized to a specific cell density (e.g., 10^4 CFU per spot)

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the this compound stock solution to the molten agar before it solidifies.

-

Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.

-

Controls: A control plate containing no this compound is included to ensure the viability of the inoculum.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.

Conclusion

This compound is an effective antimicrobial agent against a variety of bacteria, yeasts, and molds. Its primary mechanism of action is understood to be the disruption of the microbial cell membrane. While its efficacy is well-established in applied contexts such as cosmetics and food preservation, there is a discernible lack of comprehensive, publicly available quantitative data, such as MIC values, for a wide array of clinically and industrially relevant microbial cell lines. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations to fill these knowledge gaps. A more detailed understanding of its toxic

A Technical Guide to the Sustainable Production of Levulinic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Levulinic acid, a versatile platform chemical identified by the US Department of Energy as one of the top 12 value-added chemicals from biomass, is garnering significant attention for its potential to produce a wide array of derivatives for the pharmaceutical, chemical, and fuel industries.[1] Its sustainable production from renewable, non-food biomass feedstocks presents a viable alternative to petroleum-based processes, aligning with the principles of a circular economy. This technical guide provides an in-depth overview of the natural sources of levulinic acid and the sustainable methods for its production, with a focus on experimental protocols, data comparison, and key chemical pathways.

Natural Sources of Levulinic Acid

Levulinic acid is not typically found in its free form in nature but is derived from the acidic treatment of C6 sugars (hexoses), which are abundant in lignocellulosic biomass.[2] This biomass, primarily composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and renewable feedstock for levulinic acid production.

A wide variety of lignocellulosic materials can be utilized, including:

-

Agricultural Residues: Corn stover, wheat straw, rice straw, sugarcane bagasse, and barley straw.[1]

-

Forestry Wastes: Wood chips (e.g., poplar, pine), sawdust, and paper mill sludge.[3][4]

-

Energy Crops: Miscanthus and switchgrass.

-

Other Biomass: Cotton, algae, and various organic wastes.[1]

The cellulose and hemicellulose fractions are the primary sources of the sugars that are converted to levulinic acid. Cellulose is a polymer of glucose (a C6 sugar), while hemicellulose is a heteropolymer of various sugars, including C5 sugars like xylose and C6 sugars like mannose and galactose.

Sustainable Production Methods

The conversion of lignocellulosic biomass to levulinic acid is primarily achieved through acid-catalyzed hydrolysis and dehydration. The process can be broadly categorized into chemical and biotechnological routes.

Chemical Conversion Pathways

The dominant and most studied route for levulinic acid production is the acid-catalyzed conversion of hexose (B10828440) sugars. The overall chemical transformation involves the dehydration of a C6 sugar to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the rehydration of HMF to levulinic acid and formic acid.

A variety of acid catalysts are employed for this conversion, which can be classified as homogeneous or heterogeneous.

-

Homogeneous Catalysts: These are soluble in the reaction medium and include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as some organic acids.[5] While they generally exhibit high activity and selectivity, their separation from the product stream can be challenging and costly, and they can be corrosive.

-

Heterogeneous Catalysts: These are solid acid catalysts that are insoluble in the reaction medium, making them easier to separate and recycle. Examples include zeolites, sulfated metal oxides, and ion-exchange resins.[6] They offer a more environmentally friendly alternative to homogeneous catalysts, although they can sometimes suffer from lower activity and deactivation over time.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Levulinic Acid Production

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, p-Toluenesulfonic acid | High activity and selectivity, relatively low cost. | Difficult to separate and recycle, corrosive, potential for environmental pollution. |

| Heterogeneous | Zeolites (e.g., ZSM-5), Sulfated zirconia, Amberlyst-15 | Easy to separate and recycle, less corrosive, more environmentally friendly. | Can have lower activity than homogeneous catalysts, potential for deactivation, can be more expensive. |

a) Two-Stage Acid-Catalyzed Conversion of Wood Chips:

This method aims to maximize the yield of levulinic acid by separating the hydrolysis of hemicellulose and cellulose into two stages.[1][7]

-

Stage 1: Hemicellulose Hydrolysis (Pre-treatment):

-

Wood chips are treated with a dilute acid solution (e.g., 0.5-2% H₂SO₄) at a moderate temperature (e.g., 150-180°C) for a short duration (e.g., 30-60 minutes).

-

This step selectively hydrolyzes the hemicellulose into C5 sugars (primarily xylose), which are separated in the liquid hydrolysate.

-

The solid residue, now enriched in cellulose, is washed and proceeds to the second stage.

-

-

Stage 2: Cellulose to Levulinic Acid Conversion:

-

The cellulose-rich solid from Stage 1 is mixed with a more concentrated acid solution (e.g., 2-5% H₂SO₄).

-

The mixture is heated to a higher temperature (e.g., 180-220°C) for a longer period (e.g., 1-4 hours) in a batch or continuous reactor.

-

The resulting mixture contains levulinic acid, formic acid, and unreacted solids (lignin and humins).

-

Levulinic acid is then separated and purified from the aqueous solution.

-

b) Microwave-Assisted Synthesis from Glucose:

Microwave irradiation can significantly accelerate the reaction rate and improve energy efficiency compared to conventional heating methods.[8]

-

A solution of glucose in an acidic medium (e.g., 2 M H₂SO₄) is prepared.

-

The solution is placed in a microwave reactor equipped with a temperature and pressure controller.

-

The reaction is carried out at a specific temperature (e.g., 170-190°C) for a short duration (e.g., 10-60 minutes) under microwave irradiation.[9]

-

After the reaction, the mixture is cooled, and the levulinic acid is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Table 2: Levulinic Acid Yield from Various Lignocellulosic Biomass Sources

| Biomass Source | Catalyst | Temperature (°C) | Time (min) | Levulinic Acid Yield (wt% of biomass) | Reference |

| Hybrid Poplar Wood Chips | H₂SO₄ (two-stage) | 200 | - | 17.5 | [10] |

| Rice Husk (delignified) | Mn₃O₄/ZSM-5 | 130 | 480 | 39.75 | [6] |

| Wheat Straw | HCl | 190 | 60 | 19.3 | [3] |

| Sugarcane Bagasse | H₂SO₄ | 150 | 360 | 63 (based on cellulose) | [10] |

| Corn Stover | H₂SO₄ | 190 | 5 | 35.8 (based on glucan) | [1] |

| Quercus mongolica | H₂SO₄ (two-stage) | 200 | - | 16.5 | [11] |

Biotechnological Production

While still in the early stages of development, the biotechnological production of levulinic acid offers a potentially more sustainable and environmentally benign alternative to thermochemical methods. This approach utilizes microorganisms, either naturally occurring or genetically engineered, to convert biomass-derived sugars into levulinic acid.

Pioneering work has demonstrated the possibility of producing levulinic acid using engineered Saccharomyces cerevisiae and Pichia stipitis.[12][13] Another proposed pathway involves the transformation of D-alanine to levulinic acid via 2,5-diaminovaleric acid by Escherichia coli and Saccharomyces cerevisiae.[12][13]

Experimental Protocol for Biological Production (General Outline):

-

Feedstock Pretreatment and Hydrolysis: Lignocellulosic biomass is pretreated to separate the cellulose and hemicellulose, which are then hydrolyzed enzymatically to release fermentable sugars (glucose, xylose, etc.).

-

Fermentation: The sugar-rich hydrolysate is used as a carbon source for the selected microbial strain in a bioreactor under controlled conditions (temperature, pH, aeration).

-

Metabolic Engineering: The microbial strain may be genetically engineered to enhance the metabolic pathway leading to levulinic acid production and to minimize the formation of byproducts.

-

Product Recovery: Levulinic acid is separated from the fermentation broth and purified.

Conclusion and Future Outlook

The sustainable production of levulinic acid from abundant and renewable lignocellulosic biomass is a cornerstone of the transition towards a bio-based economy. While acid-catalyzed thermochemical conversion remains the most mature technology, ongoing research is focused on developing more efficient and environmentally friendly catalytic systems, particularly recyclable heterogeneous catalysts. The two-stage approach offers a promising strategy to improve yields by selectively converting hemicellulose and cellulose fractions. Furthermore, the burgeoning field of metabolic engineering and synthetic biology holds immense potential for the development of commercially viable biotechnological routes for levulinic acid production, which could offer milder reaction conditions and higher product specificity. Continued innovation in both chemical and biological conversion technologies will be crucial to unlocking the full potential of levulinic acid as a key platform chemical for a sustainable future.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Two-Stage Acid-Catalyzed Conversion of Carbohydrates into Levulinic Acid [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-assisted conversion of carbohydrates to levulinic acid: an essential step in biomass conversion - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levulinic acid production by two-step acid-catalyzed treatment of Quercus mongolica using dilute sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace [frontiersin.org]

The Bactericidal Effect of Sodium Levulinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium levulinate, the sodium salt of levulinic acid, is widely utilized in the cosmetics and food industries as a natural preservative and skin-conditioning agent.[1][2][3] Its antimicrobial activity is a key attribute, contributing to the stability and safety of formulations by inhibiting the growth of a broad spectrum of microorganisms. This technical guide provides an in-depth analysis of the bactericidal effect of this compound, consolidating available scientific knowledge on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation. While quantitative bactericidal data for this compound as a standalone agent is limited in publicly accessible literature, this guide draws upon data from its parent compound, levulinic acid, to provide a comprehensive understanding of its potential. The primary mechanism of its antimicrobial action is the disruption of bacterial cell membrane integrity, leading to cell lysis and death.[1]

The Chemistry of Antimicrobial Action: this compound and Levulinic Acid

This compound (C₅H₇NaO₃) is the salt of levulinic acid. In aqueous solutions, its antimicrobial efficacy is intrinsically linked to the pH of the environment. The pKa of levulinic acid is approximately 4.6. At a pH below this value, the equilibrium shifts towards the protonated, undissociated levulinic acid form. It is widely understood that the undissociated form of organic acids is more effective at penetrating the lipid bilayers of bacterial cell membranes, which is a critical step in exerting a bactericidal effect. Therefore, the bactericidal activity attributed to this compound is most pronounced in acidic formulations where a significant concentration of levulinic acid is present.

Mechanism of Bactericidal Action

The primary mode of bactericidal action for this compound and levulinic acid is the disruption of the bacterial cell membrane.[1] This process can be broken down into several key stages:

-

Penetration of the Cell Wall: The uncharged levulinic acid molecule passes through the bacterial cell wall.

-

Membrane Intercalation: The molecule inserts into the phospholipid bilayer of the cytoplasmic membrane.

-

Disruption of Membrane Integrity: This insertion disrupts the ordered structure of the membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

-

Dissipation of Proton Motive Force: The influx of protons into the cytoplasm and the disruption of the electrochemical gradient across the membrane dissipate the proton motive force (PMF). The PMF is crucial for vital cellular processes, including ATP synthesis and active transport.

-

Cell Lysis and Death: The uncontrolled passage of substances across the compromised membrane and the loss of cellular energy ultimately lead to cell death.

Figure 1. Proposed mechanism of bactericidal action for this compound/levulinic acid.

Quantitative Antimicrobial Data

Specific MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for this compound alone are not extensively reported in peer-reviewed literature. However, studies on levulinic acid (LVA), particularly in combination with sodium dodecyl sulfate (B86663) (SDS), provide valuable insights into its antimicrobial potency.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A study on the combination of LVA and SDS against Staphylococcus aureus reported the MIC for LVA alone.

| Compound | Microorganism | MIC (mg/mL) | MIC (mM) |

| Levulinic Acid (LVA) | Staphylococcus aureus | 3.125 | ~26.9 |

Table 1: Minimum Inhibitory Concentration (MIC) of Levulinic Acid against Staphylococcus aureus. Data extracted from a study evaluating LVA in combination with SDS.[4]

Time-Kill Kinetics

Time-kill assays measure the rate of bactericidal activity over time. While specific time-kill curve data for this compound alone is scarce, studies on LVA combined with SDS demonstrate a synergistic bactericidal effect against S. aureus and E. coli. For instance, fabrics coated with a combination of 1% LVA and 0.5% SDS resulted in a >6.0-log reduction of S. aureus within 3 minutes. This rapid action highlights the potential for the levulinate moiety to contribute to significant bactericidal activity.

| Treatment | Microorganism | Contact Time (min) | Log Reduction (CFU/coupon) |

| 1% LVA + 0.5% SDS | Staphylococcus aureus | 3 | > 6.0 |

| 2% LVA + 1% SDS | Escherichia coli | 5 | > 4.3 |

Table 2: Bactericidal Efficacy from Time-Kill Assays of Levulinic Acid (LVA) and Sodium Dodecyl Sulfate (SDS) on Coated Fabrics.[5]

Experimental Protocols

The following sections detail the standard methodologies used to determine the bactericidal efficacy of antimicrobial agents like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). The pH of the medium should be controlled and recorded, ideally adjusted to the acidic range (e.g., pH 4.0-6.0) to assess the agent's optimal activity.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth. Controls for growth (no agent) and sterility (no bacteria) are included.

Figure 2. Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

-

Perform MIC Test: An MIC test is performed as described above.

-

Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

Plating: The aliquot is spread onto an agar (B569324) plate (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

-

Incubation: The agar plates are incubated at 37°C for 24-48 hours.

-

Result Interpretation: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]

Time-Kill Kinetic Assay

This assay provides detailed information on the rate of bactericidal activity.[7]

-

Preparation: Test tubes containing broth media with various concentrations of this compound (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the agent is also included.

-

Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling Over Time: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.

-

Enumeration: The removed samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is counted after incubation.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[7]

Figure 3. Workflow for a time-kill kinetic assay.

Conclusion and Future Directions

This compound is an effective natural antimicrobial agent, primarily functioning through the disruption of bacterial cell membranes, a mechanism largely driven by its acidic form, levulinic acid. While its application in synergistic blends is well-documented, there is a clear need for further research to quantify the standalone bactericidal efficacy (MIC, MBC, and time-kill kinetics) of this compound against a wider range of clinically and industrially relevant microorganisms. Future studies should focus on elucidating the precise molecular interactions with the bacterial membrane, including effects on membrane potential and specific lipid components, to fully characterize its bactericidal profile and optimize its use in drug development and preservation applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. unless-cosmetics.com [unless-cosmetics.com]

- 3. us.typology.com [us.typology.com]

- 4. Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. emerypharma.com [emerypharma.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium Levulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium levulinate, the sodium salt of levulinic acid (4-oxopentanoic acid), is a versatile organic compound increasingly utilized in the pharmaceutical, cosmetic, and food industries. Its roles as a preservative, skin conditioning agent, and a building block for biofuels and specialty chemicals underscore the importance of understanding its stability under various stress conditions.[1] Thermal stability is a critical parameter that influences its storage, processing, and application, particularly in formulations subjected to heat during manufacturing or shelf-life. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation profile of this compound, including relevant experimental protocols and potential degradation pathways. While specific, in-depth studies on the thermal degradation of pure this compound are not extensively available in public literature, this guide synthesizes existing data and draws upon established principles of thermal analysis and the behavior of analogous compounds to provide a robust framework for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | References |

| Chemical Formula | C₅H₇NaO₃ | |

| Molecular Weight | 138.10 g/mol | |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 168-172 °C to 200-250 °C (Decomposition > 274.6 °C) | [3][4] |

| Boiling Point | Approximately 242.9 °C (estimated) | |

| Solubility | Highly soluble in water | [4] |

Note on Melting Point: There is a notable discrepancy in the reported melting point of this compound in the literature. Some sources indicate a melting range of 168-172 °C, while others suggest a broader range of 200-250 °C. A Cosmetic Ingredient Review (CIR) report notes decomposition occurring at temperatures greater than 274.6 °C without a distinct melting point being observed.[4] This suggests that decomposition may commence at or near the melting point, and the observed thermal event can be highly dependent on the experimental conditions, such as the heating rate.

Thermal Stability and Degradation Analysis

The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

General Stability

This compound is generally considered stable under standard conditions of use and storage. However, it is known to be susceptible to slow degradation in the presence of high temperatures and moisture. It is advisable to avoid exposure to extreme heat and to prevent mixing with strong acids or bases.[2]

Thermogravimetric Analysis (TGA)

Inferred TGA Profile of this compound: Based on the behavior of other sodium carboxylates, a TGA thermogram of this compound would likely show:

-

Initial Stability: A stable region with minimal mass loss at lower temperatures.

-

Decomposition Onset: A point at which a significant downward slope in the TGA curve begins, indicating the start of thermal decomposition.

-

Mass Loss Stages: One or more distinct steps of mass loss, corresponding to the evolution of volatile degradation products. For sodium carboxylates, a common degradation pathway involves decarboxylation.[5]

-

Final Residue: The mass remaining at the end of the experiment, which for sodium salts of organic acids, is often a stable inorganic salt like sodium carbonate.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Expected DSC Profile of this compound: A DSC thermogram of this compound would be expected to show:

-

Endothermic Peak: An endothermic peak corresponding to the melting of the crystalline solid. The peak temperature and enthalpy of fusion are characteristic of the substance's purity and crystalline form. As noted, this peak may overlap with or be followed by decomposition.

-

Exothermic/Endothermic Events: Decomposition can be either an exothermic or endothermic process, or a combination of both, which would be reflected in the DSC curve following the melting event.

Potential Thermal Degradation Pathways

In the absence of specific studies on the thermal degradation of this compound, potential pathways can be inferred from the known chemistry of carboxylic acid salts. The thermal decomposition of sodium carboxylates often proceeds via decarboxylation to form ketones.[3][7]

A plausible, though unconfirmed, thermal degradation pathway for this compound could involve the following steps:

Caption: A potential thermal degradation pathway of this compound.

This proposed pathway suggests that upon heating, this compound could undergo decarboxylation to form a carbanion intermediate, which could then be protonated to yield methyl ethyl ketone. The sodium would likely form sodium carbonate as a stable end product. It is important to emphasize that this is a hypothetical pathway and requires experimental verification.

Experimental Protocols for Stability Assessment

To rigorously assess the thermal stability and degradation profile of this compound, a series of well-defined experiments should be conducted.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

References

- 1. aroma-holly.com [aroma-holly.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Sodium Levulinate in Cosmetics using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of sodium levulinate in various cosmetic formulations. This compound, the sodium salt of levulinic acid, is a widely used preservative and skin conditioning agent in the cosmetics industry.[1][2] The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and accurate approach for quality control and formulation analysis in research, development, and manufacturing settings.

Introduction

This compound serves as a key ingredient in a wide array of personal care products, valued for its antimicrobial properties and its ability to enhance skin hydration.[1][2] Accurate quantification of this compound is crucial to ensure product safety, efficacy, and compliance with regulatory standards. This document provides a comprehensive protocol for its determination in complex cosmetic matrices.

Principle

The method is based on reverse-phase HPLC, where the separation of this compound from other cosmetic ingredients is achieved on a nonpolar stationary phase with a polar mobile phase. The sample is first extracted from the cosmetic matrix using a suitable solvent, followed by sonication and centrifugation to remove insoluble components. The filtered extract is then injected into the HPLC system. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard, using a UV detector set at an appropriate wavelength. Organic acids like levulinic acid are typically detected in the 200 to 210 nm range.[3]

Experimental Protocol

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

This compound standard (analytical grade)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Phosphoric acid (analytical grade)

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock standard solution with the mobile phase.

Sample Preparation

The following is a general procedure for cosmetic creams and lotions. Modifications may be necessary for different matrices.

-

Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Sonicate the mixture for 15 minutes to ensure complete dispersion and extraction of this compound.[4]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]

HPLC Conditions

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80, v/v)[6]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Data Presentation

The quantitative data for the HPLC method validation is summarized in the table below.

| Parameter | Result |

| Retention Time (min) | ~ 4.2 |

| Linearity Range (µg/mL) | 10 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 2.5 |

| Limit of Quantification (LOQ) (µg/mL) | 8.0 |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (RSD %) | < 2.0% |

Visualizations

Caption: Experimental workflow for the quantification of this compound in cosmetics.

Conclusion

The HPLC method described in this application note is a simple, accurate, and precise method for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions provide good separation and detection of the analyte. This method is suitable for routine quality control of raw materials and finished cosmetic products, as well as for research and development purposes.

References

- 1. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pjoes.com [pjoes.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Determining the Antimicrobial Efficacy of Sodium Levulinate through a Microbial Challenge Test

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Sodium levulinate, the sodium salt of levulinic acid, is a naturally derived ingredient used as a preservative and skin-conditioning agent in cosmetics and personal care products.[1][2] Derived from sources like corn or sugarcane, it is known for its ability to inhibit the growth of microorganisms, including bacteria and fungi, thereby extending product shelf life.[2][3] Its efficacy is most pronounced in formulations with a pH range of approximately 4.0 to 6.0.[4][5] To validate the effectiveness of this compound as a preservative within a specific formulation, a robust microbial challenge test, formally known as an Antimicrobial Effectiveness Test (AET), is required.[6]

This document provides a detailed protocol for conducting a microbial challenge test based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <51>, a widely recognized standard for evaluating preservative efficacy.[7][8] The test involves intentionally introducing specific microorganisms into the product and monitoring the preservative's ability to reduce the microbial population over a 28-day period.[9][10]

2.0 Principle of the Test

The challenge test simulates microbial contamination that can occur during manufacturing or repeated consumer use.[6][10] A product formulated with this compound is challenged with a high concentration of a panel of specified microorganisms.[9] The product is then incubated, and at specific time intervals (e.g., 7, 14, and 28 days), samples are taken to enumerate the surviving microorganisms.[7] The log reduction in the microbial count at each interval is calculated and compared against established acceptance criteria to determine the preservative system's efficacy.[6]

3.0 Materials and Reagents

-

Test Product: Formulation containing this compound.

-

Control Product: Formulation without any preservative system (if applicable).

-

Challenge Microorganisms (ATCC Strains):

-

Staphylococcus aureus (ATCC 6538)

-

Pseudomonas aeruginosa (ATCC 9027)

-

Escherichia coli (ATCC 8739)

-

Candida albicans (ATCC 10231)

-

Aspergillus brasiliensis (ATCC 16404)[8]

-

-

Growth Media:

-

Soybean-Casein Digest Agar (B569324) (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)[9]

-

-

Culture Broths: Tryptic Soy Broth, Sabouraud Dextrose Broth.

-

Sterile Saline Solution (0.9% NaCl).

-

Neutralizing Broth: A validated broth to inactivate the preservative (e.g., D/E Neutralizing Broth, Letheen Broth). This is a critical step to ensure the preservative doesn't inhibit microbial recovery on the plates.[8]

-

Sterile Equipment: Pipettes, petri dishes, dilution tubes, spreaders, containers for the test product.

-

Laminar Flow Hood or other aseptic environment.

4.0 Experimental Protocol

The entire procedure must be conducted under aseptic conditions to prevent extraneous contamination.

4.1 Neutralization and Recovery Validation

Before initiating the test, it is mandatory to validate that the chosen neutralizing broth can effectively inactivate the antimicrobial properties of the this compound in the test product, allowing for the recovery of viable microorganisms.[8] This ensures that the results reflect the actual number of survivors in the product, not an inhibition of growth on the culture plate.

4.2 Preparation of Microbial Inoculum

-

Culturing: Grow fresh cultures of the bacterial and yeast strains on agar plates. Grow the mold (A. brasiliensis) on an agar slant or plate for a sufficient time to allow for sporulation.

-

Harvesting:

-

Bacteria/Yeast: Harvest the microorganisms from the agar surface and suspend them in sterile saline. Adjust the suspension to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.[7]

-

Mold: Gently wash the spores from the agar surface using a sterile saline solution containing a wetting agent (e.g., Polysorbate 80). Adjust the spore suspension to a concentration of approximately 1 x 10⁸ CFU/mL.

-

-

Storage: Use bacterial and yeast suspensions within 2 hours, or they can be stored at 2-8°C for up to 24 hours. A stable spore suspension can be maintained at 2-8°C for up to 7 days.[11]

4.3 Inoculation of the Test Product

-

Portioning: Dispense measured amounts of the test product into five separate, sterile containers—one for each challenge microorganism.[9]

-